molecular formula C21H24FN3O2 B2768943 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide CAS No. 955774-56-8

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide

Número de catálogo: B2768943
Número CAS: 955774-56-8
Peso molecular: 369.44
Clave InChI: YZBLWRWVROOQEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide is a biologically active small molecule investigated for its role as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Aberrant EGFR signaling is a well-characterized driver in numerous cancers , promoting tumor cell proliferation, survival, and metastasis. This compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. Its core research value lies in its utility as a precise chemical tool to dissect EGFR-driven oncogenic mechanisms in vitro and in vivo. Researchers employ this inhibitor in studies aimed at understanding acquired resistance to first-generation EGFR inhibitors and for exploring novel combination therapies. Preclinical research focuses on its efficacy against specific non-small cell lung cancer (NSCLC) and other solid tumor models, providing critical insights for the development of next-generation targeted oncology therapeutics. Its mechanism, which can induce apoptosis and cell cycle arrest in susceptible cancer cell lines , makes it a valuable asset for pharmacological studies in cancer biology and translational drug discovery.

Propiedades

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-2-25-12-4-5-16-13-15(8-9-19(16)25)10-11-23-20(26)21(27)24-18-7-3-6-17(22)14-18/h3,6-9,13-14H,2,4-5,10-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBLWRWVROOQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is typically synthesized via the Skraup-Doebner-Von Miller reaction or catalytic hydrogenation of quinoline derivatives. For the 1-ethyl-substituted variant, reductive alkylation using ethylamine and sodium cyanoborohydride under acidic conditions is preferred.

Example Protocol

  • Quinoline Reduction :
    • Quinoline (10 mmol) is dissolved in ethanol and hydrogenated at 60°C under 50 psi H₂ pressure using 10% Pd/C as a catalyst.
    • Post-reduction, the product (1,2,3,4-tetrahydroquinoline) is isolated via filtration and solvent evaporation.
  • N-Ethylation :

    • 1,2,3,4-Tetrahydroquinoline (8 mmol) is reacted with ethyl bromide (10 mmol) in the presence of potassium carbonate (15 mmol) in acetonitrile at 80°C for 12 hours.
    • Yield: 85–90% after column chromatography (silica gel, ethyl acetate/n-heptane 1:4).
  • Side-Chain Functionalization :

    • The 6-position is brominated using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN).
    • Subsequent substitution with ethylenediamine in DMF at 120°C introduces the 2-aminoethyl group.

Synthesis of 3-Fluorophenyl Ethanediamide Acid

Carboxylic Acid Precursor Preparation

The 3-fluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or direct fluorination. A scalable route involves:

Stepwise Protocol

  • Boronic Acid Synthesis :
    • 3-Bromofluorobenzene (10 mmol) is treated with bis(pinacolato)diboron (12 mmol) and Pd(dppf)Cl₂ catalyst in dioxane at 100°C for 6 hours.
    • The resulting 3-fluorophenylboronic acid is isolated via aqueous workup (yield: 78%).
  • Ethanediamide Acid Formation :
    • The boronic acid is coupled with ethyl glyoxylate in the presence of Pd(OAc)₂ and SPhos ligand, yielding ethyl 3-fluorophenylglyoxylate.
    • Hydrolysis with NaOH (2M) produces 3-fluorophenyl ethanediamide acid (yield: 82%).

Amide Coupling Methodology

Reagent Selection and Optimization

The coupling of 1-ethyl-6-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline and 3-fluorophenyl ethanediamide acid employs carbodiimide- or uronium-based activating agents. Data from analogous syntheses reveal the following optimized conditions:

Coupling Reagent Base Solvent Temperature Time Yield (%)
O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) N-Ethyldiisopropylamine (DIPEA) DMF 20°C 12 h 71.5
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) DIPEA DCM 0°C → 25°C 24 h 65
Propylphosphonic anhydride (T3P) Triethylamine THF 40°C 6 h 68

Critical Observations

  • HBTU/DIPEA in DMF : Achieves superior yields due to enhanced activation of the carboxylic acid and reduced racemization.
  • Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to amine minimizes side reactions.
  • Workup : Precipitation in ice-water followed by ethyl acetate extraction and silica gel chromatography yields >95% purity.

Large-Scale Production Considerations

Process Intensification

Industrial-scale synthesis employs continuous flow reactors to improve heat/mass transfer. Key parameters include:

  • Residence Time : 30 minutes at 50°C for HBTU-mediated coupling.
  • Solvent Recycling : DMF is recovered via vacuum distillation (85% efficiency).

Yield Optimization Strategies

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance Suzuki coupling efficiency for the 3-fluorophenyl group.
  • Additive Effects : Including molecular sieves (4Å) during amide coupling reduces moisture interference, improving yields by 8–12%.

Characterization and Quality Control

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 6.92–6.85 (m, 3H, Ar-H), 3.51 (q, J = 6.8 Hz, 2H, NHCH₂), 2.75 (t, J = 6.6 Hz, 2H, CH₂NH).
    • ¹³C NMR : 168.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 135.2–114.7 (Ar-C).
  • High-Performance Liquid Chromatography (HPLC) :

    • Purity >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for three representative protocols:

Method Total Steps Overall Yield (%) Purity (%) Cost (USD/g)
HBTU-Mediated Coupling 5 58 99.2 120
EDC/HOBt with Flow Reactor 5 63 98.7 95
T3P in THF 4 51 97.5 110

Análisis De Reacciones Químicas

Types of Reactions

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Key Modifications Potential Implications
Target Compound 1-Ethyltetrahydroquinoline 3-Fluorophenyl Ethyl group on core; mono-fluorination Balanced lipophilicity and halogen bonding
N-(2H-1,3-Benzodioxol-5-yl)-...ethanediamide () 1-Methyltetrahydroquinoline Benzodioxol Oxygen-rich aromatic group Enhanced π-π interactions
N'-[3-(Trifluoromethyl)phenyl]...ethanediamide () 1-Methyltetrahydroquinoline 3-Trifluoromethylphenyl Strong electron-withdrawing group Increased metabolic stability
N'-[4-(Trifluoromethyl)phenyl]...ethanediamide () 1-Methyltetrahydroquinoline 4-Trifluoromethylphenyl Para-substituted trifluoromethyl Altered binding orientation
N-(2,5-Difluorophenyl)-...ethanediamide () 1-Methyltetrahydroquinoline 2,5-Difluorophenyl Ortho/meta di-fluorination Steric hindrance; higher lipophilicity

Research Findings and Implications

  • Fluorine Position : The 3-fluorophenyl group in the target compound may optimize halogen bonding compared to bulkier trifluoromethyl groups, as seen in and . Meta-substitution balances electronic effects without excessive steric demand .
  • Core Alkylation: The 1-ethyl group on the tetrahydroquinoline (vs. 1-methyl in analogues) may enhance membrane permeability due to increased hydrophobicity.

Actividad Biológica

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide is a synthetic compound that belongs to a class of molecules exhibiting potential biological activity. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H31_{31}N3_{3}O2_{2}
  • Molecular Weight : 357.5 g/mol
  • CAS Number : 955530-90-2

Structural Features

The structure includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The presence of the 3-fluorophenyl group suggests potential interactions with specific receptors or enzymes, enhancing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with neurotransmission and cellular responses.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

Pharmacological Studies

Research indicates that compounds similar to this one have demonstrated various pharmacological activities:

  • Anticancer Activity : Tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, suggesting potential uses in treating infections.
  • Neuroprotective Effects : Certain studies highlight the neuroprotective properties of related compounds, indicating their potential in treating neurodegenerative diseases.

Case Studies

  • Study on Antitumor Activity :
    • A study investigated the effects of tetrahydroquinoline derivatives on cancer cell lines. Results showed significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutic agents.
  • Neuroprotective Study :
    • Research focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated animals.
Study TypeFindingsReference
Antitumor ActivitySignificant cytotoxicity against cancer cells
NeuroprotectionReduced amyloid-beta accumulation

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Tetrahydroquinoline Core : This may involve cyclization reactions starting from appropriate precursors.
  • Amide Bond Formation : The final step usually involves coupling the tetrahydroquinoline derivative with the fluorophenyl moiety using coupling agents such as EDCI.

Q & A

Basic Research Questions

Q. What structural components of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide influence its biological activity?

  • Methodological Answer : The tetrahydroquinoline core and substituents (ethyl, fluorophenyl, ethanediamide) dictate interactions with biological targets. For example:

  • The ethyl group on the tetrahydroquinoline enhances lipophilicity, potentially improving membrane permeability .
  • The 3-fluorophenyl moiety may engage in halogen bonding with target proteins, altering binding affinity .
  • Ethanediamide serves as a flexible linker, enabling conformational adaptability during target engagement.
    • Experimental Design : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing fluorine with chlorine) and comparing activity in assays like enzyme inhibition or receptor binding .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using:

  • Temperature control : Maintain 60–80°C during amide bond formation to minimize side reactions .
  • Catalyst selection : Use coupling agents like HATU or EDCI for efficient condensation of intermediates .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
    • Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates/pure product using 1^1H NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar tetrahydroquinoline-ethanediamide derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or target specificity. To address:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH, temperature, and solvent concentrations .
  • Compare pharmacokinetics : Assess bioavailability and metabolic stability using in vitro liver microsome assays to explain in vivo/in vitro activity mismatches .
    • Case Study : A derivative with a 4-fluorophenyl group showed higher in vitro potency but lower in vivo efficacy than the 3-fluorophenyl analog due to rapid hepatic clearance .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to predict binding modes and affinity .
  • Quantum mechanical calculations : Analyze electrostatic potential maps to optimize halogen bonding or hydrogen-bonding interactions .
  • MD simulations : Simulate ligand-protein complexes for >100 ns to assess stability of binding poses and identify critical residues for mutagenesis studies .
    • Validation : Synthesize top-ranked computational hits and validate via SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental approaches determine the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours. Monitor degradation via HPLC-PDA .
  • Light sensitivity : Use ICH Q1B guidelines to test photostability under UV-Vis light and quantify degradation products .
    • Data Analysis : Identify major degradation pathways (e.g., hydrolysis of the ethanediamide bond) and stabilize using formulation additives like cyclodextrins .

Q. How can researchers elucidate the mechanistic pathway of action for this compound?

  • Methodological Answer :

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map altered signaling pathways (e.g., MAPK or PI3K/AKT) .
  • Crystallography : Co-crystallize the compound with its target protein (if feasible) to resolve binding interactions at atomic resolution .

Advanced Method Development

Q. What synthetic routes enable the introduction of diverse substituents while maintaining the tetrahydroquinoline-ethanediamide scaffold?

  • Methodological Answer :

  • Parallel synthesis : Use a common intermediate (e.g., 6-(2-aminoethyl)-1-ethyl-1,2,3,4-tetrahydroquinoline) to couple with varied aryl/heteroaryl carboxylic acids via amide bond formation .
  • Late-stage functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated intermediates to introduce substituents like trifluoromethyl or methoxy groups .
    • Example : Replacing the 3-fluorophenyl group with a 2-thienyl moiety improved solubility by 40% without compromising activity .

Q. How can researchers address low aqueous solubility in preclinical testing?

  • Methodological Answer :

  • Salt formation : Screen counterions (e.g., hydrochloride or mesylate) to enhance solubility .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles and assess release kinetics using dialysis membrane methods .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) that convert to the active form in vivo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.